Chemical properties of Ethyl 5-bromo-3,3-dimethylpentanoate for synthesis
Chemical properties of Ethyl 5-bromo-3,3-dimethylpentanoate for synthesis
An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of Ethyl 5-bromo-3,3-dimethylpentanoate
Abstract
Ethyl 5-bromo-3,3-dimethylpentanoate is a valuable bifunctional molecule utilized as a key intermediate in advanced organic synthesis. Its unique structure, featuring a primary alkyl bromide for nucleophilic substitution and an ethyl ester for further functional group manipulation, makes it a versatile building block. The presence of a neopentyl-like quaternary carbon center imparts specific steric properties and stability to the molecular backbone. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and reactivity, with a focus on its practical application in the development of complex chemical entities for the pharmaceutical industry.
Introduction: Strategic Importance in Synthesis
In the landscape of drug discovery and development, the efficient construction of complex molecular architectures is paramount.[1] Ethyl 5-bromo-3,3-dimethylpentanoate (CAS No. 123469-83-0) emerges as a strategic aliphatic building block.[2] Its utility lies in its dual functionality: a terminal bromine atom that serves as an excellent leaving group for carbon-carbon and carbon-heteroatom bond formation, and an ethyl ester moiety that can be readily transformed into a variety of other functional groups such as carboxylic acids, amides, or alcohols.
The gem-dimethyl group at the C3 position is a critical structural feature. It introduces steric hindrance that can influence the reactivity of adjacent functional groups and lock in specific conformations, a desirable trait in the design of bioactive molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of this reagent's properties and its application in multi-step synthetic sequences.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of Ethyl 5-bromo-3,3-dimethylpentanoate are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 123469-83-0 | [2] |
| Molecular Formula | C₉H₁₇BrO₂ | [2] |
| Molecular Weight | 237.14 g/mol | [2] |
| Appearance | Yellow-brown liquid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Store at 0-8 °C for optimal stability. | |
| InChI Key | LYUGLLMDRXJRGN-UHFFFAOYSA-N | [2] |
Spectroscopic Data for Structural Elucidation
While specific spectra are proprietary to suppliers, the expected spectroscopic signatures are predictable based on the molecule's structure. These data are critical for confirming the identity and purity of the material before its use in a synthetic sequence.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals: a triplet for the methyl protons of the ethyl ester, a quartet for the methylene protons of the ethyl ester, a singlet for the two methyl groups at C3, and two triplets corresponding to the methylene protons at C2 and C4, and a triplet for the terminal brominated methylene group at C5.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display nine unique carbon signals, including the characteristic carbonyl signal of the ester group (around 170-175 ppm), the quaternary carbon at C3, and the carbon bearing the bromine atom (C5) shifted downfield.
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IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester. A C-Br stretching vibration would be observed in the fingerprint region, typically around 500-600 cm⁻¹.
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MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom.
Synthesis of Ethyl 5-bromo-3,3-dimethylpentanoate
The synthesis of this intermediate can be achieved through several routes. A robust and logical approach involves the anti-Markovnikov hydrobromination of an unsaturated precursor, ethyl 3,3-dimethyl-4-pentenoate. This method ensures the selective introduction of the bromine atom at the terminal position.
Proposed Synthetic Workflow
The following diagram illustrates a plausible two-step synthesis starting from commercially available 3,3-dimethyl-γ-butyrolactone.
Caption: Proposed synthetic workflow for Ethyl 5-bromo-3,3-dimethylpentanoate.
Detailed Experimental Protocol (Hypothetical)
Step 3: Radical-initiated Hydrobromination
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add ethyl 3,3-dimethyl-4-pentenoate (1.0 eq).
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Solvent & Initiator: Dissolve the starting material in a suitable anhydrous solvent like cyclohexane. Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.05 eq).
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HBr Addition: Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid.
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Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure ethyl 5-bromo-3,3-dimethylpentanoate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of ethyl 5-bromo-3,3-dimethylpentanoate stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a powerful tool for building molecular complexity.
Reactions at the Primary Bromide Center
The C-Br bond is the primary site of reactivity, readily participating in nucleophilic substitution reactions, typically via an Sₙ2 mechanism.
Caption: Generalized Sₙ2 reaction at the primary bromide.
Common Transformations:
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Alkylation: It serves as a five-carbon electrophilic building block for C-C bond formation using organometallic reagents (Grignard, organocuprates) or enolates.
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Ether and Thioether Synthesis: Reaction with alkoxides (RO⁻) or thiolates (RS⁻) provides access to ethers and thioethers, respectively.
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Azide and Amine Synthesis: Substitution with sodium azide (NaN₃) yields an alkyl azide, which can be subsequently reduced to a primary amine.
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Nitrile Formation: Reaction with sodium cyanide (NaCN) introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Protocol: Synthesis of an Alkyl Azide Derivative
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Setup: In a round-bottom flask, dissolve ethyl 5-bromo-3,3-dimethylpentanoate (1.0 eq) in dimethylformamide (DMF).
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Reagent Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution.
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Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
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Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the azide product, which can be used in subsequent steps without further purification.
Reactions at the Ester Functional Group
The ethyl ester moiety offers a secondary handle for modification, typically after the bromide has been reacted.
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Saponification: Hydrolysis under basic conditions (e.g., NaOH or KOH) followed by acidic workup yields the corresponding carboxylic acid, 5-substituted-3,3-dimethylpentanoic acid.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 5-substituted-3,3-dimethylpentan-1-ol.
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Amidation: Direct conversion to amides can be achieved with amines under specific conditions, often involving heating or specialized reagents.
Safety and Handling
As with all halogenated organic compounds, proper safety precautions are essential.
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Hazard Statements: The compound is typically associated with warnings such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
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Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[3][4]
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First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[3]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
Conclusion
Ethyl 5-bromo-3,3-dimethylpentanoate is a highly versatile and valuable intermediate for synthetic chemists. Its well-defined points of reactivity allow for sequential and controlled modifications, enabling the construction of complex target molecules. The sterically significant gem-dimethyl group provides a unique structural element that is increasingly sought after in modern medicinal chemistry. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
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123469-83-0|Ethyl 5-bromo-3,3-dimethylpentanoate - BIOFOUNT. (URL: [Link])
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Rao, H. S. P., & Muthanna, N. (2016). Variations on the Blaise Reaction: Synthesis of 3,5-Dioxopentanoates and 3-Amino-5-oxopent-3-enoates. Synlett, 27(13), 2014-2018. (URL: [Link])
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of a Novel Synthesized 2-Amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide. Semantic Scholar. (URL: [Link]
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ethyl (2E,4E)-5-bromo-3,4-dimethyl-2,4-pentadienoate - ChemSynthesis. (URL: [Link])
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5-BROMO-3,3-DIMETHYL-2-PENTANONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])
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Synthesis of Production of ethyl 5-bromo-2,2-dimethylvalerate - PrepChem.com. (URL: [Link])
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Gabdrakhmanov, A., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1573. (URL: [Link])
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Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230. (URL: [Link])
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Reaction mechanism for the formation of 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester. - ResearchGate. (URL: [Link])
